Enantiomeric Purity: (R)-Tartrate Salt vs. (R)-Free Base for Chiral Reference Standard Reliability
The primary selection driver for this compound is its role as a chiral reference standard. The (R)-enantiomer is a specified impurity of the drug niraparib, which is synthesized from the (S)-enantiomer. The (2R,3R)-tartrate salt is supplied with a defined enantiomeric purity, typically ≥98%, ensuring its suitability for method validation. In contrast, the (R)-free base or hydrochloride salt may not be provided with a certified enantiomeric excess (e.e.) value, introducing uncertainty into analytical measurements. [1]
| Evidence Dimension | Certified Enantiomeric Purity (as supplied for analytical reference use) |
|---|---|
| Target Compound Data | Purity ≥98% (achiral), with implied high e.e. as a single-enantiomer tartrate salt |
| Comparator Or Baseline | (R)-3-(4-bromophenyl)piperidine free base or hydrochloride salt (CAS 1336754-69-8 / 2409590-07-2): Purity 95-97%, e.e. often not explicitly certified for reference standard use |
| Quantified Difference | The tartrate salt is explicitly designated as a regulatory impurity reference standard (Niraparib Impurity 72), implying a level of characterization (including e.e.) not guaranteed for general-purpose research-grade free bases. |
| Conditions | Regulatory pharmaceutical impurity profiling (HPLC, LC-MS). |
Why This Matters
For procurement in an analytical QC or R&D setting, the certified identity and enantiomeric integrity of the tartrate salt directly translates to regulatory compliance and data reliability, whereas a non-certified alternative could lead to failed audits or inaccurate impurity quantification.
- [1] SynZeal. Niraparib Impurity 72. Usage Note: supplied with detailed characterization data compliant with regulatory guideline. View Source
